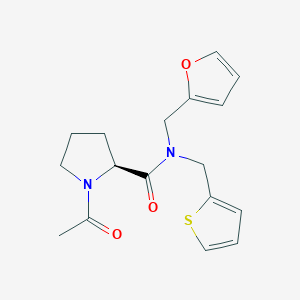![molecular formula C12H11ClN2O2S B4533370 N-[4-(3-chloropyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B4533370.png)
N-[4-(3-chloropyridin-2-yl)phenyl]methanesulfonamide
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves coupling reactions, such as the Sonogashira cross-coupling, which is highlighted in the synthesis of a related compound, N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide. This process involves the coupling of an iodo-phenylmethanesulfonamide with an alkyne, indicating a potential synthetic route for N-[4-(3-chloropyridin-2-yl)phenyl]methanesulfonamide through similar methodologies (Durgadas, Mukkanti, & Pal, 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group attached to an aromatic ring. The conformation and geometry of these molecules can significantly influence their chemical and physical properties. For example, N-(3,4-Dichlorophenyl)methanesulfonamide demonstrates a specific N—H bond conformation that is syn to the meta-chloro group, which is a structural feature that could be relevant in the analysis of N-[4-(3-chloropyridin-2-yl)phenyl]methanesulfonamide (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Sulfonamides, including N-[4-(3-chloropyridin-2-yl)phenyl]methanesulfonamide, can undergo various chemical reactions, including acylation, alkylation, and coordination with metal ions. The reactivity of the sulfonamide nitrogen and the influence of the substituents on the aromatic ring play crucial roles in these reactions. For instance, the development of chemoselective N-acylation reagents based on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides showcases the sulfonamide group's reactivity and potential for selective chemical transformations (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Physical Properties Analysis
The physical properties of N-[4-(3-chloropyridin-2-yl)phenyl]methanesulfonamide, such as solubility, melting point, and crystal structure, are influenced by its molecular conformation and intermolecular interactions. Studies on related sulfonamides reveal that hydrogen bonding, π-π stacking, and other non-covalent interactions can significantly affect these properties. For example, the crystal structure analysis of N-(3,4-Dichlorophenyl)methanesulfonamide provides insights into the packing and hydrogen bonding patterns that could be analogous in N-[4-(3-chloropyridin-2-yl)phenyl]methanesulfonamide (Gowda, Foro, & Fuess, 2007).
Chemical Properties Analysis
The chemical properties of sulfonamides, including acidity, basicity, and nucleophilicity, are key to understanding their behavior in chemical reactions. The sulfonamide group's resonance stabilization and the electron-withdrawing or donating effects of substituents on the aromatic ring contribute to these properties. Research on the conformation and self-association of related sulfonamides, such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, provides valuable data on how molecular structure influences chemical reactivity and interaction patterns (Sterkhova, Moskalik, & Shainyan, 2014).
Eigenschaften
IUPAC Name |
N-[4-(3-chloropyridin-2-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-18(16,17)15-10-6-4-9(5-7-10)12-11(13)3-2-8-14-12/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHWFJCGLHPRQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-chlorophenyl)[1-(2,5-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B4533287.png)
![N-methyl-1-[1-(piperidin-4-ylmethyl)-1H-1,2,3-triazol-4-yl]-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B4533295.png)
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B4533302.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[3-(ethoxycarbonyl)-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4533305.png)

![1-{6-[4-({4-[(methylamino)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinyl]-3-pyridinyl}ethanone bis(trifluoroacetate)](/img/structure/B4533332.png)
![(1S*,4S*)-2-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B4533336.png)


![3-{[5-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-4-phenyl-1H-imidazol-1-yl]methyl}isoxazole](/img/structure/B4533357.png)
![[(3-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]carbonyl}phenyl)amino]acetic acid](/img/structure/B4533385.png)
![N-{(3S)-1-[(3'-fluorobiphenyl-3-yl)carbonyl]pyrrolidin-3-yl}acetamide](/img/structure/B4533391.png)
![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B4533397.png)
![3-cyclopentyl-5-[(3-methyl-2-thienyl)sulfonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4533404.png)